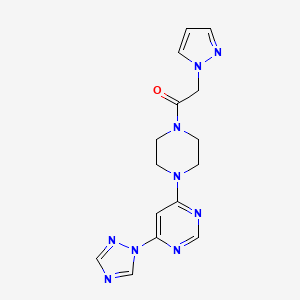

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N9O/c25-15(9-23-3-1-2-19-23)22-6-4-21(5-7-22)13-8-14(18-11-17-13)24-12-16-10-20-24/h1-3,8,10-12H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXFNXTZYLLIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

Pyrimidine Synthesis: The pyrimidine ring is synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine.

Piperazine Coupling: The piperazine ring is introduced through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

Final Coupling: The pyrazole ring is attached via a coupling reaction, typically using a base-catalyzed reaction to form the final ethanone structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings, introducing new functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases/Acids: Sodium hydroxide, hydrochloric acid for catalyzing various reactions.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antifungal properties. The presence of the triazole moiety is particularly noted for inhibiting the synthesis of ergosterol in fungal cell membranes, making it a target for antifungal drug development. In vitro studies have shown that derivatives of this compound effectively inhibit fungal growth against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, docking studies with human prostaglandin reductase indicated that the compound could serve as a potent inhibitor, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antifungal Efficacy

A study conducted on derivatives similar to this compound demonstrated effective antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents such as fluconazole .

Case Study 2: Anticancer Activity

In another study, the cytotoxic effects were evaluated against breast cancer cell lines (MCF7). The compound exhibited IC50 values indicating potent activity compared to control drugs. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application, such as inhibition of enzyme activity or binding to a receptor to block its function.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Pharmacological and Physicochemical Properties

- Target Compound: The 1,2,4-triazole group may improve metabolic stability over imidazole analogues (e.g., in ), while the pyrazole-ethanone linker could enhance CNS penetration compared to bulkier substituents .

- Trifluoromethylphenyl Derivative : The electron-withdrawing CF₃ group likely enhances binding to hydrophobic pockets in targets like serotonin receptors, a feature absent in the target compound.

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a member of a class of compounds that exhibit significant biological activity, particularly in the fields of antifungal and anti-tubercular research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple pharmacophoric elements, including:

- Triazole ring

- Pyrimidine ring

- Piperazine moiety

- Pyrazole group

These structural components contribute to its interaction with various biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit potent antifungal properties. The compound has been evaluated for its efficacy against several fungal strains.

Key Findings:

- In vitro tests showed that the compound demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 0.06 to 2 μg/mL against common fungal pathogens, categorizing it as having outstanding antifungal activity .

Anti-Tubercular Activity

The compound has also been explored for its anti-tubercular properties. A study focused on similar derivatives revealed promising results against Mycobacterium tuberculosis.

Key Findings:

- Compounds with similar structural features exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on the growth of M. tuberculosis .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and bacterial metabolism.

- Cellular Pathway Interference : It can induce apoptosis in cancer cells or inhibit microbial growth by disrupting essential cellular functions.

Study 1: Antifungal Efficacy

A study conducted by Blokhina et al. evaluated the antifungal activity of various triazole derivatives, including those structurally similar to our compound. The results demonstrated that compounds containing the triazole moiety exhibited significant antifungal effects comparable to standard treatments .

Study 2: Anti-Tubercular Screening

In a detailed investigation into anti-tubercular agents, several derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, highlighting the potential of similar structures for therapeutic development .

Data Summary Table

Q & A

Q. Table 1. Structural Analogues and Bioactivity Comparisons

| Compound | Core Modifications | Reported Bioactivity | Reference |

|---|---|---|---|

| PKI-402 | Morpholine-triazole | Anticancer (IC50 = 50 nM) | |

| EVT-11377586 (CAS analog) | Ethoxyphenyl-triazolopyrimidine | Kinase inhibition (IC50 = 1 µM) |

Q. Table 2. Recommended Solvent Systems for Purification

| Solvent Ratio (Hexane:EtOAc) | Application | Purity Achieved |

|---|---|---|

| 7:3 | Intermediate isolation | 85–90% |

| 1:1 | Final compound crystallization | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.